![molecular formula C26H23N3O4S2 B2678815 4-morpholin-4-ylsulfonyl-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 302581-74-4](/img/structure/B2678815.png)

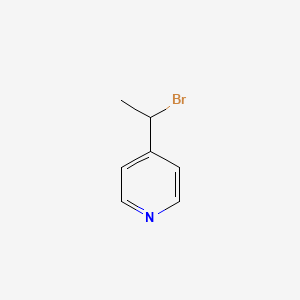

4-morpholin-4-ylsulfonyl-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

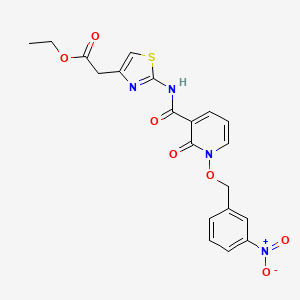

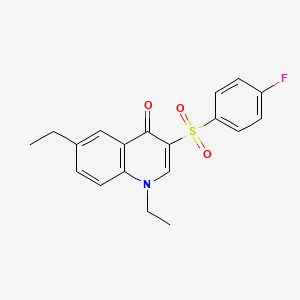

4-morpholin-4-ylsulfonyl-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide, also known as MPT0B390, is a novel compound that has been synthesized for scientific research purposes. It belongs to the class of benzamide derivatives and has shown potential as an anticancer agent in preclinical studies.

Scientific Research Applications

Synthesis and Characterization

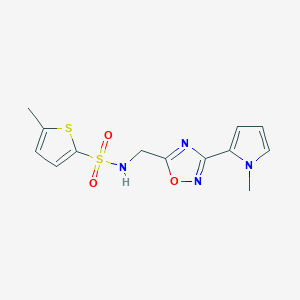

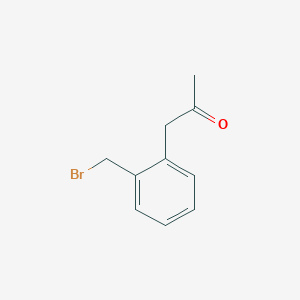

4-Morpholin-4-ylsulfonyl-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide and its derivatives are often synthesized and characterized for their structural and chemical properties. Research has focused on creating compounds with potential for biological activity, utilizing morpholine as a key component due to its versatility in drug development. For instance, the synthesis of related morpholine derivatives has been explored for their antibacterial, antioxidant, and anti-tuberculosis activities. These compounds are characterized using various spectroscopic techniques to confirm their structure (Mamatha S.V et al., 2019).

Biological Activity

The morpholine derivatives, including compounds structurally similar to 4-morpholin-4-ylsulfonyl-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide, have been extensively studied for their biological activities. These compounds have shown remarkable antimicrobial and antifungal properties in vitro. For example, novel derivatives were synthesized and demonstrated moderate to high efficacy against various microorganisms, indicating their potential as therapeutic agents (S. G. Patil et al., 2011).

Antitumor Properties

Research into the antitumor properties of morpholine derivatives has yielded promising results. Certain compounds have been prepared and shown significant anticancer activity, suggesting the potential for these molecules in cancer therapy. The development and screening of these compounds against cancer cell lines offer a pathway to novel anticancer agents with improved efficacy and specificity (V. Horishny et al., 2020).

Molecular Docking Studies

Molecular docking studies play a crucial role in the development of morpholine derivatives as therapeutic agents. These studies help in understanding the interaction between these compounds and biological targets, thereby aiding in the design of more effective and selective drugs. For instance, research on new 1,2,4-triazole derivatives containing the morpholine moiety as antimicrobial agents has utilized molecular docking to predict their interaction with microbial enzymes, highlighting the compound's potential mechanism of action (D. Sahin et al., 2012).

Crystal Structure Analysis

Crystal structure analysis is fundamental in the research and development of morpholine derivatives, providing detailed insights into the molecular geometry and interactions that contribute to their biological activities. Studies have employed single-crystal X-ray diffraction to elucidate the structures of these compounds, facilitating a deeper understanding of their chemical and physical properties and guiding the synthesis of analogs with enhanced biological activities (Jiu-Fu Lu et al., 2017).

properties

IUPAC Name |

4-morpholin-4-ylsulfonyl-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N3O4S2/c30-25(22-10-12-23(13-11-22)35(31,32)29-14-16-33-17-15-29)28-26-27-24(18-34-26)21-8-6-20(7-9-21)19-4-2-1-3-5-19/h1-13,18H,14-17H2,(H,27,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFXOXQFYXYLJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-morpholin-4-ylsulfonyl-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-morpholino-1-ethanone](/img/structure/B2678737.png)

![N'-[(Z)-2-cyano-3-phenylprop-2-enoyl]-2-[(4-fluorophenyl)methoxy]benzohydrazide](/img/structure/B2678739.png)

![7-(3,4-difluorophenyl)-3-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2678741.png)

amino]-9-hydroxy-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]decane-8-carbonitrile](/img/structure/B2678742.png)

![N-(2-(3-fluorophenyl)-2-methoxyethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2678749.png)

![N-(2,5-dimethoxyphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2678751.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide](/img/structure/B2678752.png)